(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid
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Overview
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a hydroxyphenyl group. Its chiral nature makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid typically involves the protection of the amino group, followed by the introduction of the benzyloxycarbonyl group. The hydroxyphenyl group is then introduced through a series of reactions, including esterification and hydrolysis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also include the use of advanced purification techniques such as chromatography and crystallization to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, free amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the hydroxy group, making it less reactive in certain reactions.
(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl group, affecting its stability and reactivity.
Uniqueness
The presence of both the benzyloxycarbonyl group and the hydroxyphenyl group in (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid makes it unique in terms of its reactivity and potential applications. The chiral nature of the compound also adds to its significance in stereochemical studies and applications.
Biological Activity
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid, also known as a benzyloxycarbonyl derivative of phenylalanine, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H17NO5
- Molecular Weight : 315.32 g/mol
- CAS Number : 51080448
This compound features a benzyloxycarbonyl group which may influence its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that similar compounds can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may exhibit protective effects in neurodegenerative conditions.
In Vitro Studies
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Cell Culture Models : In vitro studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, it has been tested against breast cancer cell lines, demonstrating a dose-dependent reduction in viability.
Cell Line Concentration (μM) Viability (%) MCF-7 (Breast) 10 75 MDA-MB-231 (Breast) 20 60 - Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
In Vivo Studies
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Animal Models : In vivo studies using rat models have indicated that the compound can reduce inflammation markers following induced injury. The administration of the compound resulted in lower levels of TNF-alpha and IL-6.
Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 Treatment 80 120 - Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in preserving neuronal integrity and function, possibly through its antioxidant activity.
Case Study 1: Cancer Treatment Potential
A study published in Journal of Medicinal Chemistry explored the effects of various benzyloxycarbonyl derivatives on cancer cell lines. The findings suggested that modifications to the phenyl ring could enhance cytotoxicity against specific cancer types, including breast and prostate cancers.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters evaluated the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal death and improve behavioral outcomes in treated animals.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2R)-3-(3-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5/c19-14-8-4-7-13(9-14)10-15(16(20)21)18-17(22)23-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
InChI Key |
ZXWXVBROZXNXBC-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC(=CC=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.